N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide
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Overview
Description
N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the cyclization of o-phenylenediamine with nitrous acid to form the benzotriazole ring. This intermediate is then subjected to further reactions to introduce the ethoxyphenyl and nitrobenzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The benzotriazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitrobenzamide group may also play a role in its biological effects, possibly through redox reactions or interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
Phenacetin (N-(4-ethoxyphenyl)acetamide): Known for its analgesic and antipyretic properties.
N-(4-ethoxyphenyl)azetidin-2-ones: Used in the synthesis of β-lactam antibiotics.
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiol: A compound with potential pharmaceutical applications.
Uniqueness
N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide is unique due to its combination of the benzotriazole and nitrobenzamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H17N5O4 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C21H17N5O4/c1-2-30-18-9-7-16(8-10-18)25-23-19-11-6-15(13-20(19)24-25)22-21(27)14-4-3-5-17(12-14)26(28)29/h3-13H,2H2,1H3,(H,22,27) |
InChI Key |
XNWAVXANOAWSEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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